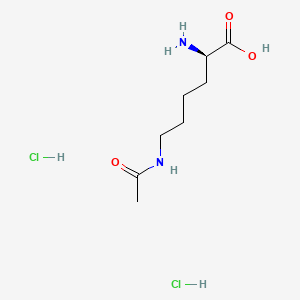
(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-6-acetamidohexanoicaciddihydrochloride involves several steps, starting with the preparation of the precursor molecules. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions. The synthetic route often involves the acylation of hexanoic acid derivatives followed by amination to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield and purity while minimizing the production costs and environmental impact. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or acetamido groups are replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogens.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-6-acetamidohexanoicaciddihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,6R)-Hydroxynorketamine: Known for its antidepressant properties.
(2R,6R)-2-Amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone hydrochloride: Used in neurological research.
Uniqueness
(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research and therapeutic applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H18Cl2N2O3 |
|---|---|
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
(2R)-6-acetamido-2-aminohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O3.2ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);2*1H/t7-;;/m1../s1 |
InChI-Schlüssel |
DJZSLFLQVHLNPD-XCUBXKJBSA-N |
Isomerische SMILES |
CC(=O)NCCCC[C@H](C(=O)O)N.Cl.Cl |
Kanonische SMILES |
CC(=O)NCCCCC(C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)




![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)








